N2-(3-chlorophenyl)-N4-(3,4-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
Description
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Properties
IUPAC Name |
4-N-(3-chlorophenyl)-2-N-(3,4-dimethylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6.ClH/c1-14-8-9-18(12-15(14)2)24-20-25-19(23-17-7-5-6-16(22)13-17)26-21(27-20)28-10-3-4-11-28;/h5-9,12-13H,3-4,10-11H2,1-2H3,(H2,23,24,25,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJALGJLJVCJOCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)N4CCCC4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(3-chlorophenyl)-N4-(3,4-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride (CAS Number: 1179402-47-1) is a synthetic compound belonging to the class of triazine derivatives. Its unique structure suggests potential biological activities that have been the focus of various research studies. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H24ClN6 |
| Molecular Weight | 431.4 g/mol |
| CAS Number | 1179402-47-1 |
Pharmacological Activity
Research indicates that triazine derivatives exhibit a wide range of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The specific biological activities of this compound are summarized below:
Antimicrobial Activity
Triazine derivatives have shown promising results against various pathogenic microorganisms. Studies suggest that compounds with similar structures exhibit significant antifungal and antibacterial activities. For instance, related pyrazole derivatives have demonstrated effective inhibition against Mycobacterium tuberculosis and various fungal strains .
Anticancer Potential
Triazines are noted for their anticancer properties. Research has indicated that certain triazine derivatives can induce apoptosis in cancer cells through various mechanisms including the inhibition of specific kinases and modulation of cell cycle progression . The structural features of this compound may enhance its binding affinity to cancer-related targets.
The biological activity of this compound is believed to involve multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It could interact with cellular receptors leading to altered signaling pathways associated with growth and survival.
Case Studies
Several studies have explored the biological effects of triazine derivatives. A notable case involved a series of synthesized triazines tested for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications in the chemical structure significantly enhanced anticancer activity .
Table: Summary of Biological Activities in Related Studies
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has indicated that compounds similar to N2-(3-chlorophenyl)-N4-(3,4-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, the triazine core structure is known for its interaction with various biological targets that are crucial in cancer therapy.
Inhibition of Enzymatic Activity:
The compound has shown potential as an inhibitor of certain enzymes that play a role in inflammatory processes. In silico studies have suggested that it may act on 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes which are mediators of inflammation. This inhibition could lead to applications in treating inflammatory diseases and conditions such as asthma and arthritis .
Pharmacology
Drug Development:
The unique structural features of this compound make it a candidate for further drug development. Its pharmacokinetic properties are being evaluated to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. This information is crucial for determining the feasibility of developing this compound into a therapeutic agent .
Molecular Docking Studies:
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies provide insights into how modifications to the chemical structure could enhance its efficacy and selectivity against specific diseases .
Biochemical Applications
Biological Assays:
The compound can be utilized in biological assays to evaluate its effects on cell lines. Such assays help determine cytotoxicity and the mechanism of action at the cellular level. By understanding how this compound interacts with cellular pathways, researchers can better position it for therapeutic use.
Synthesis of Derivatives:
The synthesis of derivatives based on this compound is an area of active research. These derivatives may possess enhanced biological activities or improved pharmacological profiles compared to the parent compound. The exploration of structure-activity relationships (SAR) is essential for optimizing these derivatives for specific applications .
Data Table: Summary of Research Findings
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of tumor growth through targeted pathways | Significant anticancer properties observed |
| Enzyme Inhibition | Potential 5-lipoxygenase inhibitor | Anti-inflammatory effects suggested |
| Drug Development | Evaluation of ADME properties | Feasibility for therapeutic use being assessed |
| Molecular Docking | Binding affinity predictions with biological targets | Insights into structural modifications for efficacy |
| Biological Assays | Cytotoxicity and mechanism evaluation in cell lines | Interaction with cellular pathways being studied |
| Synthesis of Derivatives | Development of new compounds based on parent structure | Enhanced activities or profiles compared to parent |
Preparation Methods
Stepwise Nucleophilic Substitution
The triazine ring’s inherent reactivity allows sequential displacement of chlorides via nucleophilic aromatic substitution. For the target compound, the synthesis typically begins with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which undergoes controlled substitution at positions 4, 2, and 6.
Key steps :
- Position 6 Substitution : Pyrrolidine, a secondary amine with moderate nucleophilicity, reacts preferentially at the least hindered position (C6) under mild conditions (0–5°C, acetone/water).
- Position 2 Substitution : 3-Chloroaniline introduces the N2-(3-chlorophenyl) group at elevated temperatures (40–50°C).
- Position 4 Substitution : 3,4-Dimethylaniline, hindered by ortho-methyl groups, requires prolonged heating (80°C, 12 h) for complete substitution.
Table 1: Reaction Conditions for Stepwise Substitution
| Step | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pyrrolidine | Acetone/H2O | 0–5 | 2 | 85 |
| 2 | 3-Chloroaniline | THF | 40–50 | 6 | 78 |
| 3 | 3,4-Dimethylaniline | DMF | 80 | 12 | 65 |
One-Pot Microwave-Assisted Synthesis
Adapting methodologies from 6,N2-diaryltriazine syntheses, a three-component condensation of cyanoguanidine, aldehydes, and amines under microwave irradiation offers a streamlined approach:
Reagents :
- Cyanoguanidine (1.0 equiv)
- 3-Chlorobenzaldehyde (1.2 equiv)
- 3,4-Dimethylaniline (1.2 equiv)
- Pyrrolidine (1.5 equiv)
Procedure :
Advantages :
Optimization of Critical Reaction Parameters
Solvent Effects on Substitution Kinetics
Polar aprotic solvents (DMF, DMSO) accelerate N4 substitution by stabilizing transition states through hydrogen bonding. However, DMF increases byproduct formation at >80°C, necessitating strict temperature control.
Table 2: Solvent Screening for N4 Substitution
| Solvent | Dielectric Constant | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 12 | 95 |
| THF | 7.5 | 24 | 82 |
| Toluene | 2.4 | 48 | 65 |
Catalytic Acceleration
Quaternary ammonium salts (e.g., TBAB) enhance reaction rates by 40% via phase-transfer catalysis, particularly for sterically hindered 3,4-dimethylaniline.
Structural Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
While no crystal structure exists for the target compound, analogous triazines exhibit planar triazine cores with dihedral angles of 5–15° relative to aryl substituents.
Challenges and Mitigation Strategies
Regioselectivity Control
Competitive substitution at N2 and N4 positions necessitates careful stoichiometry. Using 1.2 equivalents of 3-chloroaniline ensures complete C2 substitution before introducing the bulkier 3,4-dimethylaniline.
Purification Techniques
- Recrystallization : Ethanol/water (7:3) removes unreacted amines.
- Column Chromatography : Silica gel (ethyl acetate/hexane 1:1) resolves positional isomers.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) | % of Total Cost |
|---|---|---|
| Cyanuric chloride | 120 | 45 |
| 3,4-Dimethylaniline | 280 | 30 |
| Pyrrolidine | 95 | 15 |
Waste Management
Chloride byproducts require neutralization with Ca(OH)2 to precipitate CaCl2, reducing environmental impact.
Q & A
Q. What methodologies are recommended for optimizing the synthesis yield of this compound?
To maximize synthesis yield, employ multi-step protocols with continuous flow synthesis to enhance reaction efficiency and scalability. Microwave-assisted synthesis can reduce reaction times and improve yields compared to conventional heating . Optimize solvent polarity (e.g., polar aprotic solvents like DMF) and temperature gradients (e.g., reflux conditions) to stabilize intermediates. Monitor reaction progress using HPLC or TLC to identify side products and adjust stoichiometry .
Q. What analytical techniques are essential for characterizing purity and structural integrity?
Use 1H/13C NMR to confirm substituent positions on the triazine core and aromatic rings. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. X-ray crystallography resolves stereochemical ambiguities, while HPLC with UV detection quantifies impurities (>98% purity threshold) .
Q. How should researchers determine solubility and stability under experimental conditions?
Conduct shake-flask solubility assays in buffers (pH 1–12) and organic solvents (DMSO, ethanol). Measure stability via accelerated degradation studies (40–60°C, 75% humidity) over 14 days, analyzing degradation products with LC-MS . Use UV-Vis spectroscopy to track absorbance changes under light exposure .
Q. What statistical methods are recommended for designing experiments to optimize reaction conditions?
Apply factorial design (e.g., 2k factorial) to screen variables (temperature, solvent, catalyst). Use response surface methodology (RSM) to model non-linear relationships and identify optimal conditions. Validate models with triplicate runs to ensure reproducibility .
Advanced Research Questions
Q. How can computational modeling predict binding affinities with biological targets?
Perform molecular docking (AutoDock Vina, Glide) to simulate interactions with target proteins (e.g., kinases, GPCRs). Validate predictions with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess binding stability. Combine quantum mechanical/molecular mechanical (QM/MM) calculations to study electronic interactions at active sites .
Q. What strategies resolve contradictions in reported biological activity data?
Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement. Replicate studies under standardized conditions (pH, temperature, cell lines) to minimize variability. Perform meta-analyses of published datasets to identify confounding variables (e.g., assay interference from DMSO) .
Q. What experimental approaches elucidate reaction mechanisms during synthesis?
Employ isotopic labeling (e.g., 15N or 13C) to trace reaction pathways. Conduct kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise mechanisms. Use in situ FTIR or Raman spectroscopy to detect transient intermediates .
Q. How to design in vitro/in vivo models for evaluating therapeutic potential?
For in vitro studies , use MTT assays in cancer cell lines (IC50 determination) and enzyme inhibition assays (e.g., kinase profiling). For in vivo efficacy , employ xenograft mouse models with pharmacokinetic (PK) profiling (plasma half-life, bioavailability). Include toxicity screens (e.g., hepatocyte viability, cardiotoxicity) to assess safety margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
